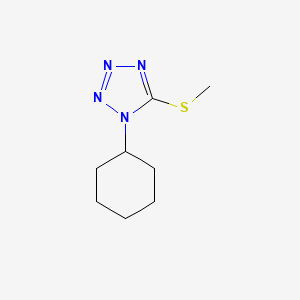
N-tert-butyl-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide is a chemical compound that has attracted significant attention in the field of scientific research due to its potential as a therapeutic agent.
Mechanism of Action
The exact mechanism of action of N-tert-butyl-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of specific enzymes and signaling pathways involved in inflammation, cancer, and fibrosis.
Biochemical and Physiological Effects:
N-tert-butyl-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit the proliferation of cancer cells, and reduce the deposition of extracellular matrix proteins in fibrotic tissues.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-tert-butyl-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide for lab experiments is its relatively low toxicity compared to other anti-inflammatory, anti-cancer, and anti-fibrotic agents. However, its solubility in aqueous solutions can be limited, which may make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research on N-tert-butyl-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide. These include:
1. Further investigation of its mechanism of action to better understand its therapeutic potential.
2. Development of more efficient synthesis methods to improve its availability and reduce costs.
3. Exploration of its potential as a therapeutic agent for other diseases beyond inflammation, cancer, and fibrosis.
4. Investigation of its potential in combination with other drugs to enhance its therapeutic effects.
5. Development of more water-soluble derivatives to improve its utility in aqueous experimental settings.
Conclusion:
In conclusion, N-tert-butyl-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide is a promising chemical compound with potential as a therapeutic agent for a variety of diseases. Its anti-inflammatory, anti-cancer, and anti-fibrotic properties make it an attractive target for further research. While there are limitations to its use in certain experimental settings, its relatively low toxicity and potential for further development make it an exciting area of scientific investigation.
Synthesis Methods
The synthesis of N-tert-butyl-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide involves the reaction of 4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxylic acid with tert-butylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) and results in the formation of a white crystalline solid.
Scientific Research Applications
N-tert-butyl-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties in vitro and in vivo.
properties
IUPAC Name |
N-tert-butyl-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS2/c1-8-10(11(16)15-13(2,3)4)18-12(14-8)9-6-5-7-17-9/h5-7H,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCLIZDREILHDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid](/img/structure/B7571062.png)


![5-[(2,5-Dichlorothiophen-3-yl)sulfonylamino]-2,4-difluorobenzoic acid](/img/structure/B7571078.png)






![3-[2-(2-Ethylmorpholin-4-yl)-2-oxoethyl]-1,3-thiazolidin-2-one](/img/structure/B7571128.png)
